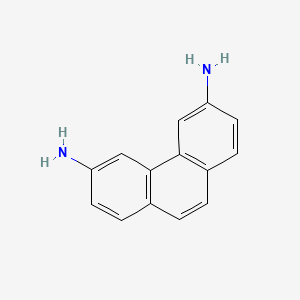
3,6-Phenanthrenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Phenanthrenediamine is an organic compound with the molecular formula C14H12N2 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains two amino groups at the 3 and 6 positions of the phenanthrene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,6-Phenanthrenediamine can be synthesized through several methods. One common approach involves the reduction of 3,6-dinitrophenanthrene using hydrogen gas in the presence of a catalyst such as palladium on carbon. Another method includes the reductive cyclization of diphenylamines or the oxidative cyclization of 1,2-diaminobenzene derivatives .
Industrial Production Methods: Industrial production of phenanthrene-3,6-diamine typically involves large-scale reduction processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The choice of catalyst and reaction parameters can significantly impact the efficiency and cost-effectiveness of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 3,6-Phenanthrenediamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can yield dihydrophenanthrene derivatives.
Substitution: The amino groups can participate in substitution reactions, forming various substituted phenanthrene derivatives.
Common Reagents and Conditions:
Oxidation: tert-Butyl hydroperoxide and molybdenum acetylacetonate are common oxidizing agents.
Reduction: Lithium aluminum hydride is often used for reduction reactions.
Substitution: Halogenation and sulfonation reactions can be carried out using bromine and sulfuric acid, respectively.
Major Products:
Oxidation: Phenanthrenequinone derivatives.
Reduction: Dihydrophenanthrene derivatives.
Substitution: Halogenated and sulfonated phenanthrene derivatives.
Wissenschaftliche Forschungsanwendungen
3,6-Phenanthrenediamine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of phenanthrene-3,6-diamine involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The compound’s effects are mediated through pathways involving signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
3,6-Phenanthrenediamine can be compared with other similar compounds, such as:
- Phenanthrene-1,4-diamine
- Phenanthrene-2,7-diamine
- Phenanthrene-9,10-diamine
Uniqueness: this compound is unique due to the specific positioning of the amino groups, which imparts distinct chemical and biological properties. This positioning allows for unique interactions and reactivity compared to other phenanthrene diamines .
Eigenschaften
CAS-Nummer |
17918-56-8 |
|---|---|
Molekularformel |
C14H12N2 |
Molekulargewicht |
208.264 |
IUPAC-Name |
phenanthrene-3,6-diamine |
InChI |
InChI=1S/C14H12N2/c15-11-5-3-9-1-2-10-4-6-12(16)8-14(10)13(9)7-11/h1-8H,15-16H2 |
InChI-Schlüssel |
LJUVBDJNJVYNNW-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C(C=C2)N)C3=C1C=CC(=C3)N |
Synonyme |
3,6-Phenanthrenediamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















